Bienvenue dans la boutique en ligne BenchChem!

Poloxipan

PLK PBD Cancer

Poloxipan is a pan-specific inhibitor of the polo-box domain (PBD) in PLK1/2/3 (IC50 1.7–3.2 µM). Unlike ATP-competitive kinase inhibitors, it uniquely blocks PBD-mediated protein-protein interactions, producing chromosome congression defects for precise mitotic studies. Ideal for researchers requiring simultaneous isoform blockade without compensatory signaling.

Molecular Formula C14H10BrN3O3S
Molecular Weight 380.22 g/mol
CAS No. 1239513-63-3
Cat. No. B1678976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoloxipan
CAS1239513-63-3
SynonymsPoloxipan
Molecular FormulaC14H10BrN3O3S
Molecular Weight380.22 g/mol
Structural Identifiers
SMILESCC1=NN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=NC1=O
InChIInChI=1S/C14H10BrN3O3S/c1-7-12(19)16-14-18(17-7)13(20)11(22-14)6-8-5-9(15)3-4-10(8)21-2/h3-6H,1-2H3/b11-6-
InChIKeyUEMYVTYHECWXSR-WDZFZDKYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1239513-63-3 (Poloxipan): A Pan-Specific Polo-Box Domain (PBD) Inhibitor for PLK Research


CAS 1239513-63-3, designated (2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione and commonly known as Poloxipan, is a heterocyclic compound belonging to the thiazolo[3,2-b][1,2,4]triazine-3,7-dione class. It functions as a pan-specific inhibitor of the polo-box domain (PBD) within polo-like kinases (PLKs) . This non-ATP-competitive mechanism distinguishes it from traditional kinase inhibitors, offering a tool to interrogate protein-protein interaction domains critical for mitotic progression [1].

Why PLK Inhibitor Substitution is Not Straightforward: The Case for 1239513-63-3


Substituting 1239513-63-3 with another PLK inhibitor or a related thiazolo-triazine derivative is not straightforward due to its unique pan-PBD inhibition profile and non-ATP-competitive mechanism. Most PLK inhibitors target the conserved ATP-binding pocket, leading to broad kinase cross-reactivity [1]. In contrast, Poloxipan binds the less conserved polo-box domain, conferring a distinct selectivity fingerprint and a cellular phenotype characterized by chromosome congression defects rather than mitotic collapse [2]. Even among PBD inhibitors, the balanced pan-specificity across PLK1/2/3 isoforms (IC50 range: 1.7–3.2 µM) is not recapitulated by analogs like Poloxin or Thymoquinone [3].

Quantitative Comparative Evidence: 1239513-63-3 vs. Closest PLK PBD Inhibitors


Balanced Pan-PLK PBD Inhibition: Poloxipan vs. Poloxin & Thymoquinone

Poloxipan (1239513-63-3) exhibits balanced pan-specific inhibition across PLK1, PLK2, and PLK3 polo-box domains, with IC50 values of 3.2 ± 0.3 µM, 1.7 ± 0.2 µM, and 3.0 ± 0.1 µM, respectively [1]. In contrast, the related PBD inhibitor Poloxin displays a biased profile with IC50 values of 4.8 ± 1.3 µM (Plk1), 18.7 ± 1.8 µM (Plk2), and 53.9 ± 8.5 µM (Plk3) [1]. Thymoquinone, another comparator, shows IC50 values of 1.14 ± 0.04 µM (Plk1), 1.9 ± 0.1 µM (Plk2), and 22.4 ± 0.8 µM (Plk3) [1].

PLK PBD Cancer

Non-ATP-Competitive Mechanism: Distinct Selectivity vs. ATP-Pocket Inhibitors

Poloxipan inhibits PLKs by binding the polo-box domain (PBD), a protein-protein interaction motif, rather than the conserved ATP-binding pocket targeted by agents like BI 2536 [1]. BI 2536 potently inhibits PLK1 kinase activity with an IC50 of 0.83 nM but exhibits significant off-target activity across the kinome due to ATP-site conservation [1]. Poloxipan's PBD-directed mechanism results in a distinct selectivity pattern, with only minor inhibition observed against other phospho-tyrosine binding domains (Chk2 FHA, STAT1/3/5, Lck SH2) .

PLK1 PBD Selectivity

Distinct Cellular Phenotype: Chromosome Congression Defects vs. Mitotic Collapse

Treatment of cancer cells with Poloxipan induces a characteristic mitotic arrest phenotype termed 'chromosome congression defects', where one or more chromosomes fail to align at the metaphase plate [1]. This phenotype is distinct from the mitotic collapse observed with ATP-competitive PLK1 inhibitors [1]. The differential cellular outcome underscores the functional divergence between blocking the PBD versus the kinase domain, despite both targeting PLK1.

Mitosis PLK1 Phenotype

Defined Vendor Purity Specification: 98% (HPLC) from BOC Sciences

Commercially available Poloxipan (CAS 1239513-63-3) is supplied with a documented purity of 98% as determined by HPLC analysis . This specification ensures batch-to-batch consistency for reproducible research, meeting the quality standards expected for chemical biology probe compounds.

Chemical Synthesis Purity Procurement

Recommended Application Scenarios for 1239513-63-3 (Poloxipan) in PLK Research


Mechanistic Dissection of PLK PBD-Dependent Functions

Poloxipan serves as a chemical probe to distinguish PBD-mediated protein-protein interactions from ATP-competitive kinase activity. Researchers can compare its mitotic arrest phenotype (chromosome congression defects) with that of ATP-pocket inhibitors (e.g., BI 2536) to assign specific mitotic roles to the PBD [1].

Investigating PLK Functional Redundancy via Pan-PBD Inhibition

Owing to its balanced inhibition of PLK1, PLK2, and PLK3 PBDs (IC50 range 1.7–3.2 µM), Poloxipan is uniquely suited for studies requiring simultaneous blockade of all three isoforms, avoiding compensatory signaling that can confound single-isoform inhibition [2].

Chemical Biology Tool for Mitotic Spindle Assembly Checkpoint Studies

Poloxipan-induced chromosome congression defects provide a well-defined, PBD-specific cellular readout for investigating the spindle assembly checkpoint and chromosomal alignment mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Poloxipan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.